N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
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Overview
Description
N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE: is a complex organic compound that belongs to the class of triazolothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE typically involves multi-step organic reactions. The starting materials are usually substituted anilines and triazolothiadiazine precursors. The synthesis may involve:
Nitration and Reduction: Nitration of the aromatic ring followed by reduction to form the corresponding amine.
Cyclization: Formation of the triazolothiadiazine ring through cyclization reactions involving thiourea and hydrazine derivatives.
Coupling Reactions: Coupling of the triazolothiadiazine core with substituted anilines under specific conditions such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE: can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Comparison with Similar Compounds
N-(2,5-DIMETHOXYPHENYL)-N-[3-(3,4-DIMETHOXYPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE: can be compared with other triazolothiadiazine derivatives:
Similar Compounds: Other compounds in this class include derivatives with different substituents on the phenyl rings or variations in the triazolothiadiazine core.
Properties
Molecular Formula |
C20H21N5O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C20H21N5O4S/c1-26-13-6-8-15(27-2)14(10-13)21-18-11-30-20-23-22-19(25(20)24-18)12-5-7-16(28-3)17(9-12)29-4/h5-10H,11H2,1-4H3,(H,21,24) |
InChI Key |
XTXWJRYGIGGQEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C2CSC3=NN=C(N3N2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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